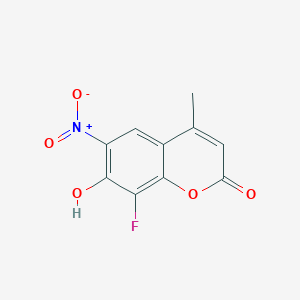

8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin

CAS No.:

Cat. No.: VC17241599

Molecular Formula: C10H6FNO5

Molecular Weight: 239.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6FNO5 |

|---|---|

| Molecular Weight | 239.16 g/mol |

| IUPAC Name | 8-fluoro-7-hydroxy-4-methyl-6-nitrochromen-2-one |

| Standard InChI | InChI=1S/C10H6FNO5/c1-4-2-7(13)17-10-5(4)3-6(12(15)16)9(14)8(10)11/h2-3,14H,1H3 |

| Standard InChI Key | OMZXTLOUTPXCCO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C(C(=C(C=C12)[N+](=O)[O-])O)F |

Introduction

Structural Characteristics and Nomenclature

8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin (IUPAC: 8-fluoro-7-hydroxy-4-methyl-6-nitro-2H-chromen-2-one) belongs to the benzopyrone family, characterized by a fused benzene and pyrone ring system. Key substituents include:

-

Hydroxy group at position 7, enabling hydrogen bonding and acidity () .

-

Nitro group at position 6, contributing to electron-withdrawing effects and planar molecular geometry.

-

Fluoro group at position 8, likely influencing dipole moments and metabolic stability.

The compound’s molecular formula is , with a calculated exact mass of 254.01 g/mol. Comparative structural data for related coumarins are provided in Table 1.

Table 1: Physicochemical Properties of Nitro-Coumarin Derivatives

Synthetic Pathways and Optimization

Nitration of 7-Hydroxy-4-methylcoumarin

The synthesis of nitro-coumarins typically begins with the Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid, yielding 7-hydroxy-4-methylcoumarin (melting point: 192°C) . Subsequent nitration using a mixture at 5–10°C produces regioisomeric 6-nitro and 8-nitro derivatives (Figure 1) .

Figure 1: Nitration of 7-Hydroxy-4-methylcoumarin

The 6-nitro isomer (melting point: 260–262°C) is less soluble in ethanol than the 8-nitro analog (melting point: 255–256°C), enabling separation via fractional crystallization .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for nitro-coumarins include:

-

Nitro (NO) asymmetric/symmetric stretches: .

-

Hydroxy (O–H) stretch: .

The fluoro substituent is expected to show a C–F stretch near .

Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-, δ ppm):

-

Hydroxy proton: 11.6 (broad, 1H) .

Fluorine’s electron-withdrawing effect may deshield adjacent protons, shifting signals downfield.

F NMR: A singlet near −120 ppm is anticipated for the aromatic fluorine.

Biological Activity and Applications

Antibacterial Properties

Coumarins with nitro and hydroxy groups demonstrate broad-spectrum antibacterial activity. Against Staphylococcus aureus and Escherichia coli, 8-nitrocoumarin derivatives produced inhibition zones of 12–18 mm (vs. amoxicillin: 20 mm) . Fluorine’s electronegativity could augment membrane permeability, targeting bacterial topoisomerases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume